
Physicochemical Profiling of 2-(4-
Chlorophenyl)butan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: 2-(4-Chlorophenyl)butan-1-amine

CAS No.: 1004282-38-5

Cat. No.: B2593214

Get Quote

Executive Summary & Chemical Identity
2-(4-Chlorophenyl)butan-1-amine (CAS: 1004282-38-5) is a chiral primary amine belonging

to the

-substituted phenethylamine class. Structurally, it consists of a butane backbone with a primary
amine at the C1 position and a 4-chlorophenyl substituent at the C2 position. This scaffold
serves as a critical building block in the synthesis of monoamine transporter inhibitors and is
structurally homologous to known anorectic agents and psychoactive substances.
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Identifier Value

IUPAC Name 2-(4-Chlorophenyl)butan-1-amine

CAS Registry Number 1004282-38-5

Molecular Formula

C

H

ClN

Molecular Weight 183.68 g/mol

SMILES CCC(CN)C1=CC=C(Cl)C=C1

InChIKey PLUVSGOQNUXJGX-UHFFFAOYSA-N

Physicochemical Properties
Understanding the physicochemical landscape of 2-(4-Chlorophenyl)butan-1-amine is

essential for predicting its pharmacokinetic behavior (ADME) and designing robust formulation

strategies.

Molecular Descriptors & Lipophilicity
The presence of the 4-chlorophenyl group significantly enhances lipophilicity compared to the

unsubstituted phenethylamine, influencing blood-brain barrier (BBB) permeability.
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Property Value (Predicted/Exp) Relevance

LogP (Octanol/Water) 2.8 – 3.1

Indicates moderate

lipophilicity; likely high BBB

permeability.

LogD (pH 7.4) ~0.5 – 1.2

At physiological pH, the amine

is ionized, reducing effective

lipophilicity.

TPSA 26.02 Å²

Low polar surface area

suggests excellent membrane

permeability.

Rotatable Bonds 3

Flexible chain allows

conformational adaptability in

receptor binding.

H-Bond Donors/Acceptors 2 / 1

Typical for primary amines;

capable of forming salt

bridges.

Ionization (pKa)
As a primary aliphatic amine, the nitrogen center is basic.

pKa (Base):9.8 ± 0.5 (Predicted based on

-phenethylamine analogs).

Implication: At physiological pH (7.4), the molecule exists predominantly (>99%) in its

protonated cationic form (

). This ensures high aqueous solubility for the salt form but necessitates pH adjustment (>11)
for extraction of the free base.

Solubility Profile
Free Base: Sparingly soluble in water (<1 mg/mL); highly soluble in organic solvents (DCM,

Methanol, DMSO).
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Hydrochloride Salt: Highly soluble in water (>50 mg/mL) and ethanol; insoluble in non-polar

solvents (Hexane, Diethyl ether).

Synthesis & Impurities
Understanding the synthetic origin helps in identifying potential process-related impurities. The

most common route involves the reduction of the corresponding nitrile or amide.

Synthetic Pathway Visualization
The following diagram outlines the standard retrosynthetic disconnection and forward

synthesis.
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Dimer / Secondary Amine
(Side Product)

Over-alkylation

Click to download full resolution via product page

Figure 1: Standard synthetic pathway involving nitrile reduction. Note the potential for

secondary amine formation during reduction.

Analytical Characterization Protocols
To ensure scientific integrity, the following self-validating protocols are recommended for the

identification and purity assessment of 2-(4-Chlorophenyl)butan-1-amine.

High-Performance Liquid Chromatography (HPLC)
Due to the basic nature of the amine, peak tailing is a common issue on standard C18

columns.

Column: C18 end-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse), 150 x 4.6 mm,

3.5 µm.

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2).
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Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV @ 220 nm (Amine/Phenyl absorption) and 254 nm.

Rationale: The acidic mobile phase ensures the amine remains fully protonated, preventing

interaction with residual silanols on the column and improving peak symmetry.

Gas Chromatography - Mass Spectrometry (GC-MS)
Direct injection of primary amines can lead to thermal degradation or adsorption in the liner.

Derivatization is recommended.

Derivatization Agent: Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride

(PFPA).

Protocol:

Dissolve 1 mg sample in 100 µL Ethyl Acetate.

Add 50 µL TFAA. Incubate at 60°C for 20 mins.

Evaporate to dryness under

and reconstitute in Ethyl Acetate.

MS Fragmentation (EI): Look for the tropylium ion (

91) and the alpha-cleavage fragment characteristic of phenethylamines.

Nuclear Magnetic Resonance (NMR)
1H NMR (DMSO-d6, 400 MHz):

0.80 (t, 3H, -CH3)

1.5-1.7 (m, 2H, -CH2-)

2.8-3.0 (m, 1H, Chiral CH)
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3.1-3.3 (d/m, 2H, -CH2-N)

7.2-7.4 (dd, 4H, Ar-H)

Stability & Handling
Degradation Pathways
Primary amines are susceptible to oxidation and carbamate formation (upon exposure to

atmospheric

).

2-(4-Chlorophenyl)butan-1-amine
(Free Base)

N-Oxide / Hydroxylamine
(Oxidative Stress)

H2O2 / Air (Slow)

Carbamate Salt
(CO2 Exposure)
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Click to download full resolution via product page

Figure 2: Primary degradation pathways. Storage under inert atmosphere (Argon/Nitrogen) is

critical for the free base.

Storage Recommendations
Form: Store as Hydrochloride (HCl) salt for maximum stability.

Conditions: -20°C, desiccated, protected from light.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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